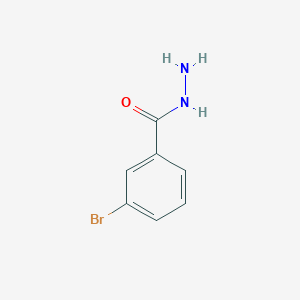

3-Bromobenzhydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-6-3-1-2-5(4-6)7(11)10-9/h1-4H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNAQRAZIPAHWAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192367 | |

| Record name | m-Bromobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39115-96-3 | |

| Record name | 3-Bromobenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39115-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Bromobenzohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039115963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Bromobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-bromobenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-BROMOBENZOHYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UW6VH27M7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromobenzhydrazide from 3-Bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-bromobenzhydrazide, a valuable building block in medicinal chemistry and drug development, starting from 3-bromobenzoic acid. This document details two primary synthetic routes, providing in-depth experimental protocols, quantitative data, and visualizations of the reaction pathways and experimental workflows.

Synthetic Pathways

Two principal and reliable synthetic routes for the preparation of this compound from 3-bromobenzoic acid are outlined below. The first route proceeds through a methyl ester intermediate, while the second involves the formation of an acid chloride.

Route 1: Synthesis via Methyl 3-Bromobenzoate Intermediate

This two-step synthesis involves the initial esterification of 3-bromobenzoic acid to form methyl 3-bromobenzoate, followed by hydrazinolysis to yield the desired this compound.

Route 2: Synthesis via 3-Bromobenzoyl Chloride Intermediate

This alternative two-step route involves the conversion of 3-bromobenzoic acid to its more reactive acid chloride derivative, 3-bromobenzoyl chloride, which is then reacted with hydrazine to afford this compound.

Data Presentation

The following tables summarize the key physical and spectroscopic data for the starting material, intermediates, and the final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 155-158[1] | >280[2] |

| Methyl 3-Bromobenzoate | C₈H₇BrO₂ | 215.04 | 31-33[3] | 127-128 @ 15 mmHg[3] |

| 3-Bromobenzoyl Chloride | C₇H₄BrClO | 219.46 | 139.5-141.3 (in ligroin/dichloromethane)[4] | 74-75 @ 0.5 mmHg[5] |

| This compound | C₇H₇BrN₂O | 215.05 | 157-159[6] | 368.5 @ 760 mmHg[6] |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

| 3-Bromobenzoic Acid | 12.5 (br s, 1H, -COOH), 8.15 (t, 1H, Ar-H), 7.95 (ddd, 1H, Ar-H), 7.70 (ddd, 1H, Ar-H), 7.35 (t, 1H, Ar-H)[7] | 171.5 (C=O), 136.0, 133.0, 132.8, 130.2, 128.8, 122.5 (Ar-C)[7] | 3300-2500 (br, O-H), 1700 (s, C=O), 1600-1450 (m, C=C)[8] | 202/200 (M+), 185/183, 157/155, 122, 102, 76, 75, 50 |

| Methyl 3-Bromobenzoate | 8.12 (t, 1H, Ar-H), 7.95 (dt, 1H, Ar-H), 7.65 (dt, 1H, Ar-H), 7.32 (t, 1H, Ar-H), 3.92 (s, 3H, -OCH₃) | 165.8 (C=O), 136.9, 132.8, 131.2, 129.9, 128.1, 122.4 (Ar-C), 52.4 (-OCH₃) | 3000-2900 (m, C-H), 1720 (s, C=O), 1570, 1430 (m, C=C)[9] | 216/214 (M+), 185/183, 157/155, 127, 101, 76, 59, 50[10] |

| 3-Bromobenzoyl Chloride | 8.2 (t, 1H, Ar-H), 8.0 (d, 1H, Ar-H), 7.8 (d, 1H, Ar-H), 7.4 (t, 1H, Ar-H) | 167.0 (C=O), 137.5, 136.2, 133.0, 130.5, 128.8, 122.8 (Ar-C)[11] | 1770 (s, C=O), 1590, 1560 (m, C=C) | 220/218 (M+), 185/183, 157/155, 104, 76, 75, 50[12] |

| This compound | 9.5 (br s, 1H, -NH), 7.9 (s, 1H, Ar-H), 7.8 (d, 1H, Ar-H), 7.6 (d, 1H, Ar-H), 7.3 (t, 1H, Ar-H), 4.5 (br s, 2H, -NH₂) | 165.5 (C=O), 135.2, 133.8, 130.8, 129.7, 126.3, 122.9 (Ar-C) | 3300, 3200 (m, N-H), 1640 (s, C=O), 1600, 1560 (m, C=C)[13] | 216/214 (M+), 185/183, 157/155, 122, 102, 76, 75, 51, 50 |

Experimental Protocols

Route 1: Synthesis via Methyl 3-Bromobenzoate

Step 1a: Synthesis of Methyl 3-Bromobenzoate

-

Materials:

-

3-Bromobenzoic acid (1.0 eq)

-

Methanol (excess, ~10-20 volumes)

-

Concentrated sulfuric acid (catalytic amount, ~2 drops per gram of acid)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate (anhydrous)

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-bromobenzoic acid in methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for approximately 10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Concentrate the organic layer under reduced pressure to obtain the crude methyl 3-bromobenzoate.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., 3:1) as the eluent to afford pure methyl 3-bromobenzoate. A typical yield for this reaction is around 85%.

-

Step 1b: Synthesis of this compound from Methyl 3-Bromobenzoate

-

Materials:

-

Methyl 3-bromobenzoate (1.0 eq)

-

Hydrazine hydrate (excess, ~5-20 eq)

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask, dissolve methyl 3-bromobenzoate in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux for 3-6 hours.[6] Monitor the reaction by TLC until the starting ester is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Reduce the volume of the solvent by distillation.

-

Cool the concentrated solution to induce crystallization of the product.

-

Collect the solid this compound by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted hydrazine hydrate.

-

Dry the product under vacuum. The product can be further purified by recrystallization from methanol or ethanol.[6]

-

Route 2: Synthesis via 3-Bromobenzoyl Chloride

Step 2a: Synthesis of 3-Bromobenzoyl Chloride

-

Materials:

-

3-Bromobenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (excess, ~2-3 eq)

-

Anhydrous toluene or dichloromethane (optional, can be run neat)

-

-

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a drying tube, add 3-bromobenzoic acid.

-

Carefully add an excess of thionyl chloride. An inert solvent like toluene can be used if desired.

-

Gently heat the mixture to reflux (approximately 79°C).[5] The reaction is typically complete within 2-4 hours, which can be monitored by the cessation of gas evolution (HCl and SO₂).[5]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation at atmospheric pressure.

-

Purify the crude 3-bromobenzoyl chloride by vacuum distillation, collecting the fraction at 74-75 °C/0.5 mmHg.[5]

-

Step 2b: Synthesis of this compound from 3-Bromobenzoyl Chloride

-

Materials:

-

3-Bromobenzoyl chloride (1.0 eq)

-

Hydrazine hydrate (2.0 eq)

-

Anhydrous solvent (e.g., dichloromethane, THF, or diethyl ether)

-

A base (e.g., triethylamine or pyridine, 2.0 eq)

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve hydrazine hydrate and the base in the anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 3-bromobenzoyl chloride in the same anhydrous solvent to the cooled hydrazine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization from a suitable solvent such as ethanol or methanol.

-

Mandatory Visualizations

Caption: Synthetic pathway for this compound via an ester intermediate.

Caption: Synthetic pathway for this compound via an acid chloride intermediate.

Caption: Experimental workflow for the synthesis via the ester intermediate.

References

- 1. Methyl 3-bromobenzoate 98 618-89-3 [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Benzoic acid, 3-bromo-, methyl ester [webbook.nist.gov]

- 8. Methyl 3-bromobenzoate | C8H7BrO2 | CID 12070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Benzoyl chloride, 3-bromo- | C7H4BrClO | CID 74377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Bromobenzoic acid hydrazide [webbook.nist.gov]

- 12. m-Bromobenzohydrazide | C7H7BrN2O | CID 520941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

Synthesis of 3-Bromobenzhydrazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental procedure for the synthesis of 3-Bromobenzhydrazide, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is typically achieved through a two-step process: the esterification of 3-bromobenzoic acid to its corresponding methyl ester, followed by hydrazinolysis to yield the final product. This document outlines the detailed methodologies for each step, presents quantitative data in a structured format, and includes visualizations of the chemical pathway and experimental workflow.

Step 1: Synthesis of Methyl 3-Bromobenzoate

The initial step involves the Fischer esterification of 3-bromobenzoic acid with methanol, catalyzed by a strong acid, typically sulfuric acid. The reaction is refluxed to drive the equilibrium towards the formation of the ester.

Experimental Protocol

In a 50 ml round-bottom flask, 1.1 g (5.47 mmol) of 3-bromobenzoic acid is dissolved in 20 ml of methanol.[1] To this solution, 2 drops of concentrated sulfuric acid are carefully added. The reaction mixture is then refluxed under a nitrogen atmosphere for ten hours.[1]

Following the reflux period, the mixture is concentrated under reduced pressure to remove the excess methanol. The resulting residue is taken up in 20 ml of dichloromethane and washed with 10 ml of a saturated sodium bicarbonate solution to neutralize the acidic catalyst. The organic layer is separated, dried over anhydrous magnesium sulfate (MgSO₄), and then concentrated under reduced pressure.[1] The crude product is purified by flash chromatography on silica gel using a hexane/ethyl acetate (3:1) solvent system to yield pure methyl 3-bromobenzoate.[1]

Quantitative Data

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Yield (%) |

| 3-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 1.1 g | 5.47 | - |

| Methanol | CH₄O | 32.04 | 20 ml | - | - |

| Sulfuric Acid | H₂SO₄ | 98.08 | 2 drops | - | - |

| Methyl 3-Bromobenzoate | C₈H₇BrO₂ | 215.04 | 1.0 g | 4.65 | 85 |

Step 2: Synthesis of this compound

The second step involves the nucleophilic acyl substitution of the methyl ester with hydrazine hydrate. This reaction, known as hydrazinolysis, converts the ester into the corresponding hydrazide.

Experimental Protocol

In a round-bottom flask, 10 mmol of methyl 3-bromobenzoate is dissolved in 20 mL of ethanol. To this solution, 1.5 mL of hydrazine monohydrate (approximately 30 mmol) is added.[2] The reaction mixture is then heated to reflux and maintained at this temperature for 3 to 6 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Upon completion of the reaction, the mixture is allowed to cool to room temperature, during which the this compound product will precipitate out of the solution. The solid product is collected by vacuum filtration. The crude product is then purified by recrystallization from methanol to afford the desired this compound as a crystalline solid.[2]

Quantitative Data

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Reaction Time | Melting Point (°C) |

| Methyl 3-Bromobenzoate | C₈H₇BrO₂ | 215.04 | 1 | 3 - 6 hours | 29-30 |

| Hydrazine Monohydrate | H₆N₂O | 50.06 | ~3 | - | - |

| This compound | C₇H₇BrN₂O | 215.05 | - | - | 157-159[2] |

Visualizing the Process

To further elucidate the synthesis, the following diagrams illustrate the chemical reaction pathway and the overall experimental workflow.

Caption: Chemical pathway for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromobenzhydrazide

Abstract

This compound (C₇H₇BrN₂O) is a valuable chemical intermediate, frequently employed in the synthesis of heterocyclic compounds with potential pharmacological activities. A thorough understanding of its structural and electronic properties is paramount for its application in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, detailing the experimental protocols and interpretation of data from Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. All quantitative data is summarized in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Molecular Structure and Properties

This compound is a derivative of benzoic acid, characterized by the presence of a bromine atom at the meta position of the benzene ring and a hydrazide functional group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 39115-96-3 | [1][2][3][4] |

| Molecular Formula | C₇H₇BrN₂O | [1][2][3][4] |

| Molecular Weight | 215.05 g/mol | [1][3][4] |

| IUPAC Name | 3-bromobenzohydrazide | [1][2] |

| Melting Point | 157-159 °C | [3] |

| Boiling Point | 368.5 °C at 760 mmHg | [3] |

| SMILES | C1=CC(=CC(=C1)Br)C(=O)NN | [1] |

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a 3-bromobenzoic acid derivative with hydrazine. A typical one-pot conventional method is described below.

Experimental Protocol: Synthesis

-

Reaction Setup: Dissolve 3-bromobenzoic acid (10 mmol) in ethanol (20 mL) in a round-bottom flask.

-

Acid Catalyst: Carefully add concentrated sulfuric acid (2 mL of 3 N solution) to the mixture.[3]

-

Reflux: Heat the reaction mixture under reflux for approximately six hours to facilitate the esterification of the benzoic acid.

-

Hydrazine Addition: After cooling the mixture, slowly add hydrazine hydrate.

-

Second Reflux: Reflux the new mixture for an additional period to form the hydrazide.

-

Isolation: Cool the reaction mixture and pour it into cold water to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3-Bromobenzhydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromobenzhydrazide. This document serves as a core reference for the characterization and quality control of this compound, offering detailed spectral data, experimental protocols, and a structural representation to aid in research and development.

Chemical Structure and Atom Numbering

The chemical structure of this compound is presented below with standardized atom numbering for unambiguous spectral assignment.

FT-IR and Mass spectrometry data for 3-Bromobenzhydrazide

An In-depth Technical Guide to the FT-IR and Mass Spectrometry of 3-Bromobenzhydrazide

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) data for this compound (C₇H₇BrN₂O). It includes detailed experimental protocols, data interpretation, and visualized workflows to aid in the structural characterization of this compound.

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a vital technique for identifying the functional groups present in a molecule. The spectrum of this compound reveals characteristic absorptions for its amide, amine, and aromatic components.

Experimental Protocol: Acquiring the FT-IR Spectrum

A high-quality infrared spectrum of solid this compound can be obtained using the Attenuated Total Reflectance (ATR) method, which requires minimal sample preparation.

-

Instrument Preparation: The ATR crystal, typically diamond, is first cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft wipe. A background spectrum of the clean, empty crystal is then recorded.

-

Sample Application: A small quantity of solid this compound powder is placed directly onto the center of the ATR crystal.

-

Pressure Application: A pressure clamp is engaged to ensure firm and uniform contact between the sample and the crystal surface.

-

Data Acquisition: The infrared spectrum is collected. The instrument's software automatically ratios the sample spectrum against the previously recorded background to generate the final transmittance or absorbance spectrum.

-

Cleaning: Following the analysis, the pressure clamp is disengaged, and the sample is carefully wiped from the crystal surface, which is then cleaned again with a solvent.

FT-IR Data for this compound

The following table summarizes the principal absorption bands observed in the FT-IR spectrum of this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |

| 3300 - 3500 | Medium, Broad | N-H Stretch | Amine (-NH₂) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic Ring |

| 1670 - 1630 | Strong | C=O Stretch (Amide I) | Carbonyl |

| 1650 - 1580 | Medium | N-H Bend (Amide II) | Amide |

| 1600 - 1450 | Medium to Weak | C=C Stretch | Aromatic Ring |

| 1000 - 675 | Strong | C-H Out-of-plane Bend | Aromatic Ring |

| 600 - 500 | Medium | C-Br Stretch | Aryl Halide |

Data interpreted from general IR absorption tables and spectra available for similar compounds.[1][2][3]

Interpretation of the FT-IR Spectrum: The spectrum is characterized by a broad absorption in the 3300-3500 cm⁻¹ region, indicative of the N-H stretching vibrations of the hydrazide's primary amine group (-NH₂).[4] The strong, sharp peak around 1650 cm⁻¹ is a classic carbonyl (C=O) stretch, characteristic of the amide functional group.[2] Aromatic C-H stretches appear just above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring are observed in the 1600-1450 cm⁻¹ range.[5] Finally, the presence of the bromine substituent on the aromatic ring is suggested by a C-Br stretching vibration in the lower wavenumber "fingerprint" region.[1]

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, where it is vaporized by heating under a high vacuum.

-

Ionization: The gaseous molecules pass into an ionization chamber where they are bombarded by a high-energy electron beam. This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ions are energetically unstable and break apart into smaller, charged fragments and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure.[6]

-

Acceleration: The positively charged ions (both molecular and fragment ions) are accelerated by an electric field.

-

Deflection and Detection: The accelerated ions travel through a magnetic field, which deflects them according to their mass-to-charge ratio (m/z). Lighter ions are deflected more than heavier ones. A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Mass Spectrometry Data for this compound

The mass spectrum of this compound is distinguished by pairs of peaks separated by 2 m/z units, a result of the nearly equal natural abundance of the bromine isotopes, ⁷⁹Br and ⁸¹Br.[7]

| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Fragment Ion |

| 214 / 216 | Medium | [C₇H₇⁷⁹BrN₂O]⁺• / [C₇H₇⁸¹BrN₂O]⁺• (Molecular Ion Pair) |

| 183 / 185 | High | [C₇H₄⁷⁹BrO]⁺ / [C₇H₄⁸¹BrO]⁺ (Loss of -NHNH₂) |

| 155 / 157 | High | [C₆H₄⁷⁹Br]⁺ / [C₆H₄⁸¹Br]⁺ (Loss of CO from 183/185) |

| 76 | Medium | [C₆H₄]⁺ (Loss of Br from 155/157) |

Data sourced from the NIST Mass Spectrometry Data Center and PubChem.[8][9]

Interpretation of the Mass Spectrum: The molecular ion peak is observed as a pair at m/z 214 and 216, corresponding to the molecular weight of this compound (215.05 g/mol ) containing ⁷⁹Br and ⁸¹Br, respectively.[8][10] The most abundant fragments, which form the base peaks, are typically at m/z 183 and 185.[8] These result from the cleavage of the N-N bond and loss of a neutral NHNH₂ radical. Subsequent loss of a carbon monoxide (CO) molecule from these fragments yields the bromophenyl cation pair at m/z 155 and 157.[8] Further fragmentation can lead to the loss of the bromine atom, producing a phenyl fragment at m/z 76.

Visualized Analytical Workflows

The following diagrams illustrate the general workflow for compound characterization and the specific fragmentation pathway of this compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Fragmentation of this compound.

References

- 1. FTIR [terpconnect.umd.edu]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. m-Bromobenzohydrazide | C7H7BrN2O | CID 520941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Bromobenzoic acid hydrazide [webbook.nist.gov]

- 10. chemeo.com [chemeo.com]

Crystal Structure of 3-Bromobenzhydrazide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 3-Bromobenzhydrazide derivatives, focusing on a series of Schiff bases. The document summarizes key crystallographic data, details experimental protocols for synthesis and structure determination, and visualizes the synthetic workflow. This information is crucial for understanding the three-dimensional arrangement of these molecules, which underpins their physicochemical properties and potential biological activities.

Introduction

Hydrazide-hydrazones, a class of compounds characterized by the -CONH-N=CH- linkage, are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The synthesis of Schiff bases from this compound introduces a versatile platform for creating a diverse library of derivatives. The incorporation of the bromo-substituted phenyl ring influences the electronic and steric properties of the molecules, potentially modulating their interaction with biological targets.

X-ray crystallography is the definitive method for elucidating the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and intermolecular interactions. This guide focuses on the crystal structures of several (E)-3-Bromo-N′-(substituted-benzylidene)benzohydrazide derivatives, offering a comparative analysis of their solid-state conformations and packing arrangements.

Synthesis and Crystallization

The synthesis of the this compound Schiff base derivatives discussed in this guide follows a general condensation reaction between this compound and a substituted aldehyde.

General Experimental Protocol for Synthesis

The target compounds were synthesized by reacting equimolar quantities of 3-bromobenzohydrazide with the corresponding substituted benzaldehyde in a methanol solvent. The reaction mixture is typically refluxed for a period of 2-4 hours. Upon cooling, the resulting solid product is collected by filtration, washed with cold methanol, and dried. Single crystals suitable for X-ray diffraction are generally obtained by slow evaporation of a solution of the compound in an appropriate solvent, such as methanol or ethanol.

Below is a generalized workflow for the synthesis and crystallization of this compound Schiff base derivatives.

Caption: Workflow for Synthesis and Crystallization.

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data for the derivatives were collected at room temperature (298 K) using a Bruker SMART CCD area-detector diffractometer with Mo Kα radiation (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

The following diagram illustrates the general workflow for X-ray crystallographic analysis.

Caption: X-ray Crystallography Workflow.

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for three Schiff base derivatives of this compound. All three compounds crystallize in the monoclinic space group.

| Parameter | (E)-3-Bromo-N′-(2,4-dichlorobenzylidene)benzohydrazide[1] | (E)-3-Bromo-N′-(2-chlorobenzylidene)benzohydrazide[2][3] | (E)-3-Bromo-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide[4] |

| Chemical Formula | C₁₄H₉BrCl₂N₂O | C₁₄H₁₀BrClN₂O | C₁₄H₁₀BrN₃O₄ |

| Formula Weight ( g/mol ) | 372.04 | 337.60 | 364.16 |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁/c |

| a (Å) | 12.140 (2) | 13.140 (1) | 12.323 (1) |

| b (Å) | 14.356 (3) | 12.632 (1) | 13.697 (1) |

| c (Å) | 8.452 (2) | 8.377 (1) | 8.430 (1) |

| β (°) | 96.019 (3) | 98.174 (2) | 97.133 (2) |

| Volume (ų) | 1464.9 (5) | 1376.3 (2) | 1411.9 (2) |

| Z | 4 | 4 | 4 |

| Temperature (K) | 298 | 298 | 298 |

| **Dihedral Angle between Benzene Rings (°) ** | 5.3 (2) | 13.0 (2) | 4.6 (2) |

Structural Analysis and Discussion

All three derivatives adopt an E configuration about the C=N double bond.[1][2][4] The molecules are not perfectly planar, with the dihedral angle between the two benzene rings varying depending on the substitution pattern. In the case of the 2,4-dichloro and 4-hydroxy-3-nitro derivatives, the rings are nearly coplanar, with dihedral angles of 5.3 (2)° and 4.6 (2)° respectively.[1][4] The presence of a chloro substituent at the ortho position in the 2-chloro derivative leads to a greater twist between the rings, with a dihedral angle of 13.0 (2)°.[2]

The crystal packing of these derivatives is stabilized by intermolecular hydrogen bonds. In the 2,4-dichloro and 2-chloro derivatives, molecules are linked into chains by N—H···O hydrogen bonds.[1][2] In the 4-hydroxy-3-nitro derivative, a more extensive network of N—H···O and O—H···O hydrogen bonds links the molecules into sheets.[4] These hydrogen bonding motifs are critical in determining the overall supramolecular architecture of the crystals.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of a series of this compound Schiff base derivatives. The presented data highlights the impact of substituent effects on the molecular conformation and crystal packing. The detailed experimental protocols serve as a valuable resource for researchers working on the synthesis and characterization of related compounds. The structural insights gained from these crystallographic studies are fundamental for the rational design of new this compound derivatives with tailored properties for applications in drug discovery and materials science.

References

- 1. (E)-3-Bromo-N′-(2,4-dichlorobenzylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (E)-3-Bromo-N′-(2-chlorobenzylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (E)-3-Bromo-N'-(2-chloro-benzyl-idene)benzohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (E)-3-Bromo-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 3-Bromobenzhydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromobenzhydrazide in common organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, pharmaceutical research, and materials science. This document outlines available solubility data, presents detailed experimental protocols for solubility determination, and offers a logical workflow for assessing compound solubility.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical processes. The principle of "like dissolves like" is a central concept, suggesting that substances with similar polarities are more likely to be soluble in one another. This compound (C₇H₇BrN₂O) possesses both polar and non-polar characteristics. The presence of the hydrazide group (-CONHNH₂) allows for hydrogen bonding, contributing to its polarity, while the brominated benzene ring is non-polar. The interplay of these features governs its solubility in different organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, its water solubility is documented to be approximately 3.7 g/L at 25°C, indicating it is slightly soluble in water.[1][2] Based on its chemical structure, a qualitative assessment of its solubility in common organic solvents can be inferred.

The following table summarizes the expected qualitative solubility of this compound. It is important to note that these are estimations based on chemical principles and should be confirmed by experimental determination for specific applications.

| Solvent Name | Solvent Type | Expected Solubility | Rationale |

| Methanol | Polar Protic | Soluble | The hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, readily interacting with the polar hydrazide group of this compound. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities facilitate the dissolution of this compound. |

| Acetone | Polar Aprotic | Moderately Soluble | As a polar aprotic solvent, acetone can act as a hydrogen bond acceptor, interacting with the N-H protons of the hydrazide. However, the lack of a hydrogen bond donor might result in slightly lower solubility compared to protic solvents. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a highly polar aprotic solvent known for its excellent ability to dissolve a wide range of polar and nonpolar compounds.[3] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Similar to DMSO, DMF is a powerful polar aprotic solvent capable of effectively solvating this compound. |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | While polar, acetonitrile is a weaker hydrogen bond acceptor than other polar aprotic solvents, which may limit its ability to dissolve this compound. |

| Dichloromethane | Non-polar | Sparingly Soluble | The polarity of dichloromethane is relatively low, making it a less effective solvent for the polar hydrazide group. |

| Toluene | Non-polar | Insoluble | As a non-polar aromatic hydrocarbon, toluene is unlikely to effectively solvate the polar this compound. |

| Hexane | Non-polar | Insoluble | Hexane is a non-polar aliphatic hydrocarbon and is a poor solvent for polar compounds. |

Experimental Protocols for Solubility Determination

A precise and reproducible experimental protocol is crucial for determining the quantitative solubility of a compound. The following outlines a general method for determining the solubility of this compound in various organic solvents.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

General Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.

-

Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a chemical compound like this compound. This systematic approach ensures a thorough and efficient evaluation of its solubility characteristics.

Caption: A logical workflow for determining the solubility of a chemical compound.

This guide provides a foundational understanding of the solubility of this compound. For mission-critical applications, it is imperative to supplement this information with experimentally determined quantitative data. The provided protocols and workflow offer a robust framework for conducting such investigations.

References

Reactivity of 3-Bromobenzhydrazide with Electrophiles and Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromobenzhydrazide is a versatile bifunctional molecule featuring a nucleophilic hydrazide moiety and an electrophilic bromo-substituted aromatic ring. This guide provides a comprehensive overview of its reactivity towards both electrophiles and nucleophiles, highlighting its utility in the synthesis of a diverse range of chemical entities, including various heterocyclic systems. This document details reaction mechanisms, experimental protocols, and quantitative data, offering valuable insights for its application in medicinal chemistry and drug development.

Introduction

This compound serves as a crucial building block in organic synthesis due to its distinct reactive sites. The hydrazide group (-CONHNH₂) is a potent nucleophile, readily reacting with a variety of electrophiles. Conversely, the bromine atom on the benzene ring allows for reactions with nucleophiles, particularly through transition-metal-catalyzed cross-coupling reactions. This dual reactivity makes this compound a valuable precursor for the synthesis of complex molecules with potential biological activities.

Reactivity with Electrophiles

The hydrazide moiety of this compound possesses two nitrogen atoms with lone pairs of electrons, rendering it highly nucleophilic. The terminal amino group (-NH₂) is generally more reactive towards electrophiles.

Condensation with Aldehydes and Ketones

This compound readily undergoes condensation reactions with aldehydes and ketones, typically under acidic catalysis, to form the corresponding N'-substituted-3-bromobenzhydrazones. These reactions are fundamental in the synthesis of a wide array of derivatives.

General Reaction Scheme:

Caption: Condensation of this compound with carbonyls.

Quantitative Data for Hydrazone Synthesis

| Aldehyde/Ketone | Product | Reaction Conditions | Yield (%) | Reference |

| Benzaldehyde | 3-Bromo-N'-benzylidenebenzohydrazide | Ethanol, Glacial Acetic Acid (cat.), reflux, 1h | 77-85 | [1][2] |

| 4-Hydroxybenzaldehyde | 3-Bromo-N'-(4-hydroxybenzylidene)benzohydrazide | Ethanol, reflux | ~80 | [3] |

| 2-(Pentyloxy)benzaldehyde | 3-bromo-N'-{[2-(pentyloxy)phenyl]methylidene}benzohydrazide | Not specified | Not specified | [4] |

| Substituted acetophenones | N'-(1-(substituted phenyl)ethylidene)benzohydrazide | Ethanol, Glacial Acetic Acid (cat.), reflux, 1h | Not specified | [5] |

Acylation Reactions

The nucleophilic nitrogen atoms of the hydrazide can be acylated by reagents such as acyl chlorides and acid anhydrides. The reaction typically occurs at the terminal nitrogen.

General Reaction Scheme:

Caption: Acylation of this compound.

Quantitative Data for Acylation Reactions

| Acylating Agent | Product | Reaction Conditions | Yield (%) | Reference |

| Acetic Anhydride | N'-Acetyl-3-bromobenzhydrazide | Reflux | Not specified | [6][7] |

| Benzoyl Chloride | N'-Benzoyl-3-bromobenzhydrazide | Pyridine, 0°C to rt, 2-4h | High (implied) | General procedure |

Reactions with Isocyanates and Isothiocyanates

This compound reacts with isocyanates and isothiocyanates to form the corresponding semicarbazide and thiosemicarbazide derivatives, respectively. These products are valuable intermediates for the synthesis of various heterocycles.[8]

Cyclization Reactions to Form Heterocycles

This compound is a key starting material for the synthesis of five-membered heterocycles like 1,3,4-oxadiazoles, pyrazoles, and triazoles.

2,5-Disubstituted 1,3,4-oxadiazoles can be synthesized from this compound through several routes. A common method involves the reaction with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride.[9][10][11] Alternatively, oxidative cyclization of N'-acylhydrazones can be employed.

Experimental Workflow: 1,3,4-Oxadiazole Synthesis

Caption: Workflow for 1,3,4-oxadiazole synthesis.

Reaction with 1,3-dicarbonyl compounds, such as ethyl acetoacetate, leads to the formation of pyrazolone derivatives.[12][13] The reaction proceeds via initial condensation followed by intramolecular cyclization.

Quantitative Data for Heterocycle Synthesis

| Reagent | Heterocycle | Reaction Conditions | Yield (%) | Reference |

| Benzoylformic acid | 2-(3-bromophenyl)-5-phenyl-1,3,4-oxadiazole | Not specified | Not specified | [9] |

| Ethyl acetoacetate | 5-(3-Bromophenyl)-3-methyl-1H-pyrazol-5(4H)-one | Ethanol, reflux | High (implied) | [12] |

| Carbon disulfide, KOH | 5-(3-Bromophenyl)-1,3,4-oxadiazole-2-thiol | Ethanolic KOH, reflux | Not specified | [14] |

Reactivity with Nucleophiles

The bromine atom attached to the aromatic ring of this compound is susceptible to substitution by nucleophiles, primarily through palladium-catalyzed cross-coupling reactions. Direct nucleophilic aromatic substitution (SNAr) is generally less favorable due to the lack of strong electron-withdrawing groups ortho or para to the bromine atom.[8][13][15]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound can be functionalized using various palladium-catalyzed cross-coupling reactions, which are pivotal in modern organic synthesis for the formation of C-C, C-N, and C-O bonds.

This reaction couples this compound with boronic acids or their esters to form biaryl compounds. This is a powerful method for creating C(sp²)-C(sp²) bonds.[16]

Catalytic Cycle: Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling catalytic cycle.

The Heck reaction couples this compound with alkenes to form substituted alkenes, providing a method for C(sp²)-C(sp²) bond formation with vinylation of the aromatic ring.[11][17]

This reaction allows for the formation of C-N bonds by coupling this compound with primary or secondary amines.[14][18][19]

Quantitative Data for Cross-Coupling Reactions

| Reaction | Nucleophile | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Suzuki | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 80-100 | 12 | 64-97 (analogue) | [16][20] |

| Heck | Styrene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 12 | ~90 (analogue) | [2] |

| Buchwald-Hartwig | Morpholine | (SIPr)Pd(methallyl)Cl | LHMDS | THF | 22 | <1 | 98 (analogue) | [14] |

Note: Yields are for analogous aryl bromides and may vary for this compound.

Experimental Protocols

General Procedure for the Synthesis of 3-Bromo-N'-benzylidenebenzohydrazide

Materials:

-

This compound (1.0 eq)

-

Benzaldehyde (1.05 eq)

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Dissolve this compound in a minimal amount of hot ethanol in a round-bottom flask.

-

To this solution, add benzaldehyde followed by a few drops of glacial acetic acid.

-

Heat the reaction mixture to reflux with continuous stirring for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. If not, cool the flask in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Dry the product in a vacuum oven to obtain pure 3-bromo-N'-benzylidenebenzohydrazide.

General Protocol for Suzuki-Miyaura Coupling of this compound

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water mixture)

-

Schlenk flask and inert atmosphere setup (Argon or Nitrogen)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a Schlenk flask, add this compound, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion (typically 12-24 hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Conclusion

This compound is a highly valuable and versatile building block in synthetic organic chemistry. Its dual reactivity allows for a wide range of transformations, providing access to a rich diversity of molecular architectures. The nucleophilic hydrazide moiety readily engages with various electrophiles to form hydrazones, acylated derivatives, and serves as a precursor for important heterocyclic scaffolds such as 1,3,4-oxadiazoles and pyrazoles. The bromo-substituent on the aromatic ring opens up avenues for carbon-carbon and carbon-heteroatom bond formation through robust palladium-catalyzed cross-coupling reactions. The methodologies and data presented in this guide underscore the significant potential of this compound in the discovery and development of new chemical entities for pharmaceutical and materials science applications.

References

- 1. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aromatic Nucleophilic Substitution [fishersci.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. \begin{array} { l } \text { Product } \\\text { (Major) } \\\text { (iii).. [askfilo.com]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. 2-(3-bromophenyl)-5-phenyl-1,3,4-oxadiazole synthesis - chemicalbook [chemicalbook.com]

- 10. odinity.com [odinity.com]

- 11. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 14. rsc.org [rsc.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Thermal Stability and Decomposition of 3-Bromobenzhydrazide: A Technical Guide

Introduction

3-Bromobenzhydrazide (C₇H₇BrN₂O) is a halogenated derivative of benzhydrazide. Hydrazide moieties are important pharmacophores in many pharmaceutical compounds and are also utilized as versatile synthons in organic chemistry. The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and ultimately, their safety and efficacy in various applications. Understanding the decomposition pathways and kinetics is paramount for predicting degradation products and ensuring the chemical integrity of active pharmaceutical ingredients (APIs) and other chemical entities.

This technical guide outlines the expected thermal behavior of this compound, proposes a hypothetical decomposition pathway, and provides standardized protocols for its experimental investigation using common thermoanalytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₇BrN₂O | |

| Molecular Weight | 215.05 g/mol | |

| Melting Point | 157-159 °C | [1] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Slightly soluble in water | [1] |

Expected Thermal Stability and Decomposition Profile

Based on the general behavior of aromatic hydrazides, the thermal decomposition of this compound is anticipated to be a multi-stage process. The presence of the bromine atom on the benzene ring may influence the decomposition temperature and the nature of the intermediates and final products.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

A hypothetical TGA and DTA thermogram for this compound is presented to illustrate the expected decomposition profile. The actual temperatures and mass losses would need to be determined experimentally.

Table 2: Hypothetical Thermal Decomposition Data for this compound

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | DTA Peak | Probable Evolved Fragments |

| I | 160 - 250 | ~15 | Endothermic | H₂O, NH₃ |

| II | 250 - 400 | ~35 | Exothermic | N₂, HBr, C₆H₄Br• |

| III | 400 - 600 | ~40 | Exothermic | Aromatic fragments, CO |

| Residue | > 600 | ~10 | - | Carbonaceous residue |

Proposed Decomposition Pathway

The thermal decomposition of this compound likely proceeds through a series of complex reactions involving bond cleavage, rearrangement, and elimination. A plausible, though hypothetical, decomposition pathway is illustrated below. The initial step is likely the cleavage of the N-N bond, which is generally the weakest bond in hydrazide derivatives.

Experimental Protocols

To experimentally determine the thermal stability and decomposition of this compound, the following detailed protocols for Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss of decomposition stages.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert sample pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Inert (Nitrogen or Argon) or Oxidative (Air), with a constant flow rate (e.g., 50 mL/min).

-

Heating Rate: A linear heating rate, typically 10 °C/min. To study kinetics, multiple heating rates (e.g., 5, 10, 15, 20 °C/min) should be used.

-

Temperature Range: Ambient to 800 °C.

-

-

Data Analysis: The resulting mass vs. temperature curve is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative curve, DTG), and the percentage of mass loss for each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and temperatures of exothermic or endothermic decomposition events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Inert (Nitrogen or Argon) with a constant flow rate (e.g., 50 mL/min).

-

Heating Rate: A linear heating rate, typically 10 °C/min.

-

Temperature Range: Ambient to a temperature beyond the final decomposition, as determined by TGA (e.g., 600 °C).

-

-

Data Analysis: The heat flow vs. temperature curve is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature and peak temperature for each event are determined, and the enthalpy change (ΔH) is calculated by integrating the peak area.

Conclusion

While direct experimental data for the thermal decomposition of this compound is currently lacking, this guide provides a theoretical framework for its expected behavior and detailed protocols for its experimental investigation. The thermal stability is a crucial characteristic for any compound intended for pharmaceutical or other applications. The methodologies outlined herein will enable researchers to obtain the necessary data to fully characterize the thermal properties of this compound, ensuring its safe and effective use. Further studies employing techniques such as TGA-MS (Thermogravimetric Analysis coupled with Mass Spectrometry) are recommended to identify the evolved gas products and definitively elucidate the decomposition pathway.

References

Methodological & Application

Application Notes: Synthesis and Biological Evaluation of 1,3,4-Oxadiazole Derivatives from 3-Bromobenzhydrazide

Introduction

The 1,3,4-oxadiazole moiety is a crucial five-membered heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological properties.[1] Compounds incorporating this ring system exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects.[2][3][4] The stability of the 1,3,4-oxadiazole ring and its ability to act as a bioisostere for amide and ester groups make it an attractive component in drug design, often improving pharmacokinetic profiles.[5][6][7] This document provides detailed protocols for the synthesis of novel 1,3,4-oxadiazole derivatives starting from 3-Bromobenzhydrazide, a readily available starting material. The methodologies outlined are based on established synthetic routes, including oxidative cyclization of N-acylhydrazones and cyclocondensation with various reagents.

General Workflow for Synthesis and Characterization

The synthesis of 1,3,4-oxadiazole derivatives from this compound typically follows a two-step process. The initial step involves the formation of an intermediate, such as an N-acylhydrazone or a dithiocarbazate, which then undergoes cyclization to form the desired oxadiazole ring. The final products are purified and characterized using standard analytical techniques.

Caption: General workflow for the synthesis, purification, and evaluation of 1,3,4-oxadiazole derivatives.

Experimental Protocols

Two primary, reliable methods for synthesizing 1,3,4-oxadiazole derivatives from this compound are detailed below.

Protocol 1: Synthesis via Oxidative Cyclization of N'-Arylmethylene-3-bromobenzohydrazides

This method involves a two-step, one-pot reaction. First, this compound is condensed with a substituted aromatic aldehyde to form an N-acylhydrazone intermediate. This intermediate is then cyclized in the presence of an oxidizing agent, such as iodine or bromine in acetic acid, to yield the 2,5-disubstituted 1,3,4-oxadiazole.[2][8]

Caption: Reaction pathway for the synthesis of 1,3,4-oxadiazoles via oxidative cyclization.

Step 1: Synthesis of N'-Arylmethylene-3-bromobenzohydrazide Intermediate

-

In a 250 mL round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (50 mL).

-

Add the desired substituted aromatic aldehyde (10 mmol) to the solution.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Fit the flask with a condenser and reflux the mixture for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid (the hydrazone intermediate) is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Oxidative Cyclization to form 1,3,4-Oxadiazole

-

To the dried N'-Arylmethylene-3-bromobenzohydrazide (5 mmol) in a 100 mL flask, add glacial acetic acid (20 mL).

-

Add acetic anhydride (10 mmol) to the mixture.

-

Stir the mixture at room temperature for 30 minutes.

-

Slowly add a solution of iodine (5 mmol) in potassium iodide (5 mmol in 5 mL water) while stirring.

-

Reflux the reaction mixture for 3-4 hours with continuous stirring.

-

After cooling, pour the mixture into a beaker containing crushed ice and water (200 mL).

-

The solid product that precipitates is collected by filtration.

-

Wash the crude product thoroughly with a 10% sodium thiosulfate solution to remove excess iodine, followed by washing with cold water.

-

Purify the final product by recrystallization from a suitable solvent (e.g., ethanol or ethanol/DMF mixture).

Protocol 2: Synthesis of 5-(3-Bromophenyl)-1,3,4-oxadiazole-2-thiol

This protocol describes the synthesis of a thiol-substituted oxadiazole, a versatile intermediate for further functionalization. The method involves the reaction of this compound with carbon disulfide in an alcoholic potassium hydroxide solution.

Caption: Synthesis of 5-(3-Bromophenyl)-1,3,4-oxadiazole-2-thiol.

Procedure:

-

In a 250 mL round-bottom flask, dissolve potassium hydroxide (10 mmol) in absolute ethanol (50 mL).

-

Add this compound (10 mmol) to the solution and stir until it dissolves completely.

-

Cool the mixture in an ice bath and slowly add carbon disulfide (12 mmol) dropwise over 15-20 minutes with vigorous stirring.

-

After the addition is complete, continue stirring at room temperature for 1 hour.

-

Fit the flask with a condenser and reflux the mixture for 8-10 hours.

-

Monitor the reaction by TLC.

-

After completion, concentrate the reaction mixture under reduced pressure to about half its volume.

-

Pour the concentrated mixture into ice-cold water (150 mL).

-

Acidify the resulting solution to a pH of 5-6 with dilute hydrochloric acid.

-

The precipitate formed is the desired thiol product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 5-(3-Bromophenyl)-1,3,4-oxadiazole-2-thiol.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the synthesis of 1,3,4-oxadiazole derivatives based on general procedures found in the literature. Yields are representative and may vary based on the specific substituent on the aromatic aldehyde.

Table 1: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles (Protocol 1)

| Aldehyde Substituent (R) | Reaction Time (Hydrazone) | Reaction Time (Cyclization) | Solvent | Yield (%) |

| 4-Chloro | 4 hours | 3 hours | Ethanol / Acetic Acid | 75-85 |

| 4-Nitro | 5 hours | 4 hours | Ethanol / Acetic Acid | 70-80 |

| 4-Methoxy | 6 hours | 4 hours | Ethanol / Acetic Acid | 80-90 |

| 2-Hydroxy | 4 hours | 3 hours | Ethanol / Acetic Acid | 70-80 |

| Unsubstituted | 4 hours | 3 hours | Ethanol / Acetic Acid | 80-90 |

Table 2: Synthesis of 5-(3-Bromophenyl)-1,3,4-oxadiazole-2-thiol (Protocol 2)

| Starting Hydrazide | Reagents | Reaction Time | Solvent | Yield (%) |

| This compound | KOH, CS₂ | 10 hours | Ethanol | 85-95 |

Applications in Drug Development

Derivatives of 1,3,4-oxadiazole are of significant interest to researchers due to their broad-spectrum antimicrobial and antifungal activities.[3][4][9] Many synthesized compounds have shown promising activity against various bacterial and fungal strains, often comparable to or exceeding that of standard drugs.[4][10]

-

Antibacterial Activity: Various derivatives have demonstrated potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria.[4][10][11] The mechanism often involves the inhibition of essential microbial enzymes.

-

Antifungal Activity: Several 1,3,4-oxadiazole compounds have shown significant efficacy against fungal pathogens like Candida albicans and Aspergillus niger.[2][8][9][12] Some derivatives act by inhibiting enzymes crucial for fungal cell wall synthesis or integrity.[9]

The data below represents typical biological activity observed for this class of compounds.

Table 3: Representative Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives

| Compound Type | Target Organism | Activity Metric | Result | Reference |

| 2,5-disubstituted oxadiazole | S. aureus | MIC | 4 - 32 µg/mL | [11] |

| 2,5-disubstituted oxadiazole | C. albicans | MIC | 8 - 32 µg/mL | [12] |

| 2,5-disubstituted oxadiazole | C. albicans | MIC | 32 µg/mL | [9] |

| Thiol-substituted oxadiazole | Maize Pathogens | EC₅₀ | 32 - 51 µg/mL | [13] |

(MIC = Minimum Inhibitory Concentration; ZOI = Zone of Inhibition; EC₅₀ = Half maximal effective concentration)

References

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. auctoresonline.org [auctoresonline.org]

- 11. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]

One-Pot Synthesis of Heterocyclic Compounds Using 3-Bromobenzhydrazide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of various heterocyclic compounds utilizing 3-Bromobenzhydrazide as a key starting material. The methodologies outlined herein offer efficient and streamlined routes to valuable scaffolds for drug discovery and development, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The development of efficient synthetic strategies to access these core structures is a cornerstone of medicinal chemistry. One-pot reactions and multi-component reactions (MCRs) have emerged as powerful tools in this endeavor, offering advantages in terms of operational simplicity, reduced reaction times, and increased overall yields by avoiding the isolation of intermediates.

This compound is a versatile building block for the synthesis of diverse heterocyclic systems. The presence of the bromo substituent provides a handle for further functionalization, allowing for the generation of compound libraries for structure-activity relationship (SAR) studies. This document details selected one-pot procedures for the conversion of this compound into medicinally relevant heterocyclic scaffolds.

Synthesis of 2-(3-Bromophenyl)-5-substituted-1,3,4-oxadiazoles

The 1,3,4-oxadiazole moiety is a well-established pharmacophore found in numerous therapeutic agents. The following protocol describes a one-pot condensation and cyclodehydration of this compound with various carboxylic acids.

Reaction Scheme:

Caption: General workflow for the one-pot synthesis of 1,3,4-oxadiazoles.

Experimental Protocol: One-Pot Synthesis of 2-(3-Bromophenyl)-5-aryl-1,3,4-oxadiazoles

This procedure is adapted from a general method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.[1]

-

To a solution of this compound (1.0 mmol) and a substituted benzoic acid (1.0 mmol) in an appropriate solvent such as N,N-dimethylformamide (DMF) (5 mL), add a coupling agent like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) (1.1 mmol) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 mmol).

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the diacylhydrazine intermediate.

-

To the same reaction vessel, add a dehydrating agent such as p-toluenesulfonyl chloride (TsCl) (1.2 mmol) and continue stirring at an elevated temperature (e.g., 80-100 °C) for 4-6 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-(3-bromophenyl)-5-aryl-1,3,4-oxadiazole.

Quantitative Data

| Entry | R-Group (from R-COOH) | Yield (%) |

| 1 | Phenyl | 85-95 |

| 2 | 4-Chlorophenyl | 82-92 |

| 3 | 4-Methoxyphenyl | 88-98 |

| 4 | 4-Nitrophenyl | 80-90 |

Note: Yields are generalized based on similar reported procedures and may vary depending on the specific substrate and reaction conditions.

Synthesis of 2-(3-Bromophenyl)-5-substituted-1,3,4-thiadiazoles

The 1,3,4-thiadiazole ring is another important heterocyclic scaffold with a broad spectrum of biological activities. The following one-pot protocol describes the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from this compound and various aldehydes.

Reaction Scheme:

Caption: General workflow for the one-pot synthesis of 1,3,4-thiadiazoles.

Experimental Protocol: One-Pot Synthesis of 2-(3-Bromophenyl)-5-aryl-1,3,4-thiadiazoles

This procedure is based on a general method for the one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles.

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and a substituted aldehyde (1.0 mmol) in a suitable solvent such as ethanol (10 mL).

-

Reflux the mixture for 1-2 hours to form the corresponding N-acylhydrazone intermediate.

-

After cooling, remove the solvent under reduced pressure.

-

To the residue, add a thionating agent such as Lawesson's reagent (0.5 mmol) and a suitable solvent like toluene (15 mL).

-

Reflux the reaction mixture for 3-5 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired 2-(3-bromophenyl)-5-aryl-1,3,4-thiadiazole.

Quantitative Data

| Entry | R-Group (from R-CHO) | Yield (%) |

| 1 | Phenyl | 75-90 |

| 2 | 4-Chlorophenyl | 70-85 |

| 3 | 4-Methoxyphenyl | 80-95 |

| 4 | 2-Naphthyl | 72-88 |

Note: Yields are generalized based on similar reported procedures and may vary depending on the specific substrate and reaction conditions.

Synthesis of 3-(3-Bromophenyl)-4,5-disubstituted-1,2,4-triazoles

1,2,4-Triazoles are a class of nitrogen-containing heterocycles that are prevalent in many marketed drugs. A versatile one-pot, three-component synthesis of 3,4,5-trisubstituted-1,2,4-triazoles is described below.

Reaction Scheme:

Caption: General workflow for the three-component synthesis of 1,2,4-triazoles.

Experimental Protocol: One-Pot Synthesis of 3-(3-Bromophenyl)-4,5-disubstituted-1,2,4-triazoles

This protocol is an adaptation of a general method for the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles.[2]

-

To a solution of a primary amidine hydrochloride (1.0 mmol) and a carboxylic acid (1.2 mmol) in DMF (5 mL), add DIPEA (3.0 mmol).

-

Add a peptide coupling reagent such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 mmol) to the mixture and stir at room temperature for 30 minutes to form the acylamidine intermediate.

-

Add this compound (1.0 mmol) to the reaction mixture.

-

Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL).

-

Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the pure 3-(3-bromophenyl)-4,5-disubstituted-1,2,4-triazole.

Quantitative Data

| Entry | R1 (from Amidine) | R2 (from Carboxylic Acid) | Yield (%) |

| 1 | Phenyl | Methyl | 70-85 |

| 2 | Benzyl | Ethyl | 75-90 |

| 3 | 4-Methoxyphenyl | Phenyl | 65-80 |

| 4 | Cyclohexyl | 4-Chlorophenyl | 60-75 |

Note: Yields are generalized based on similar reported procedures and may vary depending on the specific substrate and reaction conditions.

Conclusion

The one-pot synthetic methodologies presented provide efficient and versatile routes to a range of heterocyclic compounds derived from this compound. These protocols offer significant advantages for medicinal chemists and drug development professionals by streamlining the synthesis of potential drug candidates and facilitating the rapid generation of compound libraries for biological screening. The presence of the bromine atom on the phenyl ring offers a valuable site for further chemical modification, enhancing the utility of these scaffolds in the exploration of chemical space.

References

Application Notes and Protocols: 3-Bromobenzhydrazide in the Synthesis of Pyrazole and Triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pyrazole and triazole derivatives utilizing 3-bromobenzhydrazide as a key starting material. The following sections outline the synthetic strategies, experimental procedures, and quantitative data to facilitate the application of these methods in a laboratory setting.

Introduction to this compound in Heterocyclic Synthesis